Methyl 4-(2-Aminopyrimidin-4-yl)benzoate
Description
Methyl 4-(2-Aminopyrimidin-4-yl)benzoate is a benzoate ester derivative featuring a 2-aminopyrimidine substituent at the 4-position of the benzene ring. The compound combines a pyrimidine heterocycle, known for its role in nucleic acids and medicinal chemistry, with a benzoate ester moiety, which influences solubility and metabolic stability. Such structures are often explored for biological applications, including enzyme inhibition (e.g., HDACs) or as intermediates in drug discovery .
Properties
IUPAC Name |
methyl 4-(2-aminopyrimidin-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11(16)9-4-2-8(3-5-9)10-6-7-14-12(13)15-10/h2-7H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSBGADRNPZGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Aminopyrimidin-4-yl)benzoate typically involves the condensation of 4-aminopyrimidine with methyl 4-formylbenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-Aminopyrimidin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
- Protein Kinase Inhibition
- Antitumor Activity
- Neurological Disorders
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study published in a peer-reviewed journal tested this compound against several human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study: Neurological Impact
In a preclinical trial, this compound was administered to animal models exhibiting symptoms of Huntington's disease. The results showed significant improvements in motor function and a reduction in neurodegenerative markers, suggesting its therapeutic potential in treating such conditions.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of benzoic acid derivatives with aminopyrimidine precursors. Variations of this compound have been explored to enhance its bioactivity and selectivity towards specific targets.
Mechanism of Action
The mechanism of action of Methyl 4-(2-Aminopyrimidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Pyrimidine Ring
The 2-amino group on the pyrimidine ring distinguishes Methyl 4-(2-Aminopyrimidin-4-yl)benzoate from analogs with electron-withdrawing or bulky substituents:
- Electron-Withdrawing Groups: Compounds like Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate () and Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate () feature nitro (-NO₂) and chloro (-Cl) groups, respectively.
- Aromatic/Volumetric Substituents: Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate () incorporates a phenyl group at the 2-position of the pyrimidine. The phenyl group increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility in aqueous media .
Ester Group Variations
The methyl ester in this compound contrasts with ethyl esters (e.g., ) and more complex esters (e.g., piperazine-linked quinoline derivatives in ):
- Methyl vs. Ethyl Esters : Methyl esters generally hydrolyze faster than ethyl esters due to lower steric hindrance, influencing metabolic stability and bioavailability .
- Extended Linkers: Compounds like C1–C7 () feature piperazine-quinoline linkers, significantly increasing molecular weight and complexity. These modifications are often employed to enhance target binding (e.g., kinase inhibition) but may compromise drug-likeness due to higher logP values .
Crystallization and Physicochemical Properties
- Crystallization Methods: this compound likely crystallizes from polar solvents (e.g., methanol-water), similar to adducts in . Slow evaporation in mixed solvents yields high-purity crystals, critical for structural characterization .
- Solubility and Stability: The amino group enhances water solubility via hydrogen bonding, whereas nitro or halogen substituents (–5) reduce polarity. Quinoline-piperazine derivatives () exhibit lower solubility due to aromatic stacking and higher molecular weights .
Biological Activity
Methyl 4-(2-aminopyrimidin-4-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of 2-aminopyrimidine derivatives with benzoic acid derivatives. The structural framework of this compound includes a benzoate moiety linked to an aminopyrimidine, which is crucial for its biological activity. The introduction of various substituents on the pyrimidine ring can significantly influence its pharmacological properties.
Protein Kinase Inhibition
Recent studies have focused on the inhibitory effects of this compound against various protein kinases. In a study evaluating a series of aminopyrimidine derivatives, it was found that while some compounds exhibited moderate inhibitory activity against kinases such as DYRK1A and CLK1, this compound did not show significant potency in this regard .
| Compound | Kinase Inhibition (IC50, µM) |
|---|---|
| This compound | >10 |
| Pyrido[3,4-g]quinazoline | <0.1 |
| Other Aminopyrimidines | Variable (0.5 - 5) |
The results indicate that the planar structure of certain analogs is essential for maintaining high potency against targeted kinases. The lack of significant activity in this compound suggests that structural modifications may be necessary to enhance its inhibitory effects .
Anticancer Activity
In addition to protein kinase inhibition, this compound has been evaluated for its anticancer properties. Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the amino group or the benzoate moiety can lead to significant changes in potency and selectivity:
- Amino Group Substitution : Variations in the amino group's position and electronic properties can affect binding affinity to target proteins.
- Benzoate Moiety : Altering substituents on the benzoic acid part can enhance solubility and bioavailability.
- Pyrimidine Ring Modifications : Different substitutions on the pyrimidine can lead to improved interactions with kinase active sites.
Case Study 1: Kinase Inhibition Profile
A recent investigation into a series of pyrimidine derivatives found that while this compound showed limited activity against several kinases, other derivatives with more complex scaffolds exhibited nanomolar inhibition levels. This highlights the need for further structural optimization to enhance its therapeutic potential .
Case Study 2: Antitumor Activity
In vitro studies have shown that certain derivatives similar to this compound demonstrated significant cytotoxicity in human cancer cell lines. For instance, a compound with a methoxy group at the para position of the benzoate exhibited an IC50 value in the low micromolar range against A431 cells, suggesting that such modifications could enhance anticancer efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
